9-Ethyl-1,4-dioxa-7-azaspiro[4.4]nonane
Overview
Description
9-Ethyl-1,4-dioxa-7-azaspiro[4.4]nonane is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It is characterized by its unique spirocyclic structure, which includes a nitrogen atom and two oxygen atoms within a nonane ring system. This compound is primarily used in research settings and has various applications in chemistry and related fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-1,4-dioxa-7-azaspiro[4.4]nonane typically involves the reaction of ethylamine with a suitable diol or cyclic ether precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the spirocyclic structure . Specific details on the reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. Industrial synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-1,4-dioxa-7-azaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its spirocyclic structure.
Substitution: The nitrogen and oxygen atoms in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
9-Ethyl-1,4-dioxa-7-azaspiro[4.4]nonane has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 9-Ethyl-1,4-dioxa-7-azaspiro[4.4]nonane involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound’s spirocyclic structure allows it to fit into binding sites and modulate the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with similar structural features but different ring sizes and functional groups.
1,4-Dioxa-7-azaspiro[4.4]nonane: A closely related compound with a similar core structure but different substituents.
Uniqueness
9-Ethyl-1,4-dioxa-7-azaspiro[4.4]nonane is unique due to its specific ethyl substitution, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable .
Properties
IUPAC Name |
9-ethyl-1,4-dioxa-7-azaspiro[4.4]nonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-7-5-9-6-8(7)10-3-4-11-8/h7,9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOSQYAZHHWOTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCC12OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901272598 | |
Record name | 1,4-Dioxa-7-azaspiro[4.4]nonane, 9-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901272598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421603-46-4 | |
Record name | 1,4-Dioxa-7-azaspiro[4.4]nonane, 9-ethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1421603-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dioxa-7-azaspiro[4.4]nonane, 9-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901272598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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